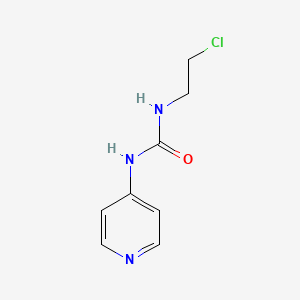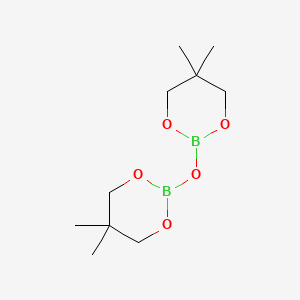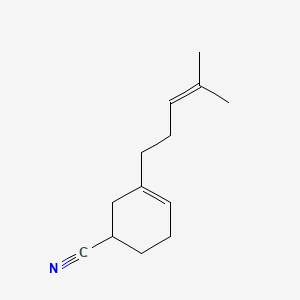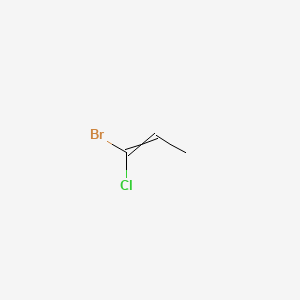
2-Chloro-4-methyl-quinolin-6-ol
Overview
Description
2-Chloro-4-methyl-quinolin-6-ol is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The IUPAC name for this compound is 2-chloro-4-methyl-6-quinolinol .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a chlorine atom at the 2nd position, a methyl group at the 4th position, and a hydroxyl group at the 6th position of the quinoline core .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to undergo various chemical reactions . These reactions are often used to synthesize new structural prototypes with improved biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.63 and a molecular formula of C10H8ClNO .Scientific Research Applications
New Human A3 Adenosine Receptor Antagonists
A class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones, potentially related to "2-Chloro-4-methyl-quinolin-6-ol", was synthesized for their A3 adenosine receptor antagonist properties. This research aimed at designing compounds with nanomolar range affinity and good selectivity for adenosine receptors, which are significant for treating various conditions such as inflammatory diseases and cancer (Baraldi et al., 2005).
Colorimetric Sensor for Cu(2+) and CN(-)
A chemosensor based on quinoline derivatives, including structures similar to "this compound", was developed for the sequential detection of Cu(2+) and CN(-) ions in aqueous media. This research highlights the application of quinoline derivatives in environmental monitoring and safety, providing a practical approach for detecting hazardous substances in water (You et al., 2015).
Aggregation Properties of Phthalocyanines
Research into the synthesis and characterization of novel phthalocyanines bearing 6-(quinolin-6-yloxy)hexan-1-ol substituents explored their aggregation properties. These compounds, related to "this compound", have potential applications in materials science, particularly in the development of novel photonic and electronic materials (Bıyıklıoğlu & Acar, 2012).
H4 Receptor-Ligands with Anti-Inflammatory Properties
A study on the design and synthesis of new H4 receptor-ligands identified compounds including 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives. These findings have implications for the development of new treatments for inflammatory conditions, showcasing the versatility of quinoline derivatives in medicinal chemistry (Smits et al., 2008).
Antiviral SARS-CoV-2 Candidate
The synthesis and characterization of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a chloroquine analogue, was reported for its potential as an antiviral SARS-CoV-2 candidate. This research underscores the significance of quinoline derivatives in the search for effective treatments for viral infections (Douche et al., 2021).
Photovoltaic Properties
A study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication demonstrates the application of quinoline derivatives in renewable energy technologies. This research contributes to the development of new materials for energy conversion and storage (Zeyada et al., 2016).
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives have been found to interact with a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anticancer activities .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-4-methyl-quinolin-6-ol are not mentioned in the search results, there is a continuous interest in the synthesis and investigation of new quinoline derivatives due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Properties
IUPAC Name |
2-chloro-4-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYCJKEMJEVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354204 | |
| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41957-91-9 | |
| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














